Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Overview
Description
Scientific Research Applications
Radioligand Development for PET Imaging
Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride has been explored in the synthesis of radioligands for positron emission tomography (PET) imaging. One study involved synthesizing a radioligand, labeled with Carbon-11, for assessing Dopamine D4 receptors in vivo. However, the study found that the radioligand was not suitable for dopamine D4 receptor studies due to its rapid metabolism in plasma and cerebellum (Matarrese et al., 2000).
Synthesis of Ester Hydrazones
Research has been conducted on the synthesis of ester hydrazones, which could be precursors to alkoxycarbonyl compounds. In one study, methyl benzoate (p-tolylsulfonyl)hydrazone was prepared, leading to the production of various compounds including 1-(a-methoxybenzyl)piperidine when decomposed in the presence of piperidine (Crawford & Raap, 1965).
Antimicrobial and Molluscicidal Activities
Compounds structurally related to this compound have been isolated from natural sources and studied for their antimicrobial and molluscicidal activities. For example, prenylated benzoic acid derivatives isolated from Piper aduncum leaves displayed significant antibacterial activities (Orjala et al., 1993).
Insecticidal Properties
Similar compounds have also been investigated for their insecticidal properties. A study on Piper guanacastensis found a compound with notable insecticidal activity against mosquito larvae (Pereda-Miranda et al., 1997).
Impurities in Pharmaceutical Synthesis
This compound has been identified as an impurity in the synthesis of certain pharmaceuticals. A study on Raloxifene hydrochloride, a drug used to treat osteoporosis, identified this compound as one of the impurities during its synthesis (Reddy et al., 2012).
Antiparasitic Activity
Benzoic acid derivatives from Piper species, similar in structure to this compound, have shown antiparasitic activity. These compounds were effective against Leishmania spp. and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively (Flores et al., 2008).
Properties
IUPAC Name |
methyl 3-(2-piperidin-2-ylethoxy)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-18-15(17)12-5-4-7-14(11-12)19-10-8-13-6-2-3-9-16-13;/h4-5,7,11,13,16H,2-3,6,8-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDMWVIVOQPTSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219981-47-1 | |
Record name | Benzoic acid, 3-[2-(2-piperidinyl)ethoxy]-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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